molecular formula C28H26N2O6S B6095316 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide CAS No. 4352-20-9

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B6095316
CAS No.: 4352-20-9
M. Wt: 518.6 g/mol
InChI Key: XEIZEOVXLCNBOS-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of benzenesulfonyl, dimethoxyanilino, phenoxyphenyl, and acetamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine.

    Coupling with phenoxyphenyl acetamide: The benzenesulfonyl intermediate is then coupled with 4-phenoxyphenyl acetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl or phenoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide
  • 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-chloro-2-methylphenyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6S/c1-34-26-18-15-22(19-27(26)35-2)30(37(32,33)25-11-7-4-8-12-25)20-28(31)29-21-13-16-24(17-14-21)36-23-9-5-3-6-10-23/h3-19H,20H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIZEOVXLCNBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362366
Record name 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4352-20-9
Record name 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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